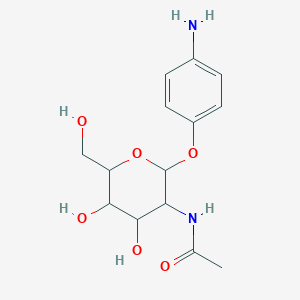

4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

Descripción

4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a glycoside derivative featuring a β-D-glucosamine backbone modified with a 4-aminophenyl aglycone. This compound is synthetically accessible through glycosylation strategies involving protected glucosamine donors and aminophenyl acceptors, as exemplified by methodologies in β-selective glycosylation (). Applications include its use as a substrate for glycosidase assays and a building block in glycoconjugate synthesis.

Propiedades

Fórmula molecular |

C14H20N2O6 |

|---|---|

Peso molecular |

312.32 g/mol |

Nombre IUPAC |

N-[2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18) |

Clave InChI |

RWZITXGZJXXMRL-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis Overview

- Starting Materials : The synthesis begins with N-acetyl-beta-D-glucosamine (GalNAc) derivatives.

- Enzymatic Hydrolysis : Fungal beta-N-acetylhexosaminidase is used to selectively hydrolyze the beta-anomeric derivatives.

- Coupling Reaction : The resulting product is then coupled with 4-aminophenol under appropriate conditions to form the desired compound.

Detailed Synthesis Steps

-

- Use fungal beta-N-acetylhexosaminidase to hydrolyze the protected GalNAc derivatives selectively at the beta-anomeric position.

-

- React the hydrolyzed product with 4-aminophenol in the presence of a suitable catalyst or coupling agent.

- Ensure conditions favor the formation of the beta-D-glucopyranoside linkage.

-

- Remove any protecting groups from the hydroxyls to obtain the final compound.

Conditions and Reagents

| Reagent/Condition | Description |

|---|---|

| GalNAc Derivatives | Protected with acetyl or benzyl groups |

| Fungal beta-N-acetylhexosaminidase | Enzyme for selective hydrolysis |

| 4-Aminophenol | Coupling partner for forming the beta-D-glucopyranoside linkage |

| Catalyst/Coupling Agent | Facilitates the coupling reaction |

| Solvent | Suitable for the coupling and deprotection steps |

Applications and Research Outcomes

This compound is used as a precursor in synthesizing glycosylated drugs and glycopeptides, enhancing therapeutic efficacy by facilitating superior drug administration. It plays a crucial role in carbohydrate chemistry, especially in the enzymology of glycan formation and degradation, as well as protein-glycan recognition.

Enzyme Substrate

- Beta-Hexosaminidases : This compound acts as a substrate for enzymes involved in glycan metabolism, utilized in clinical diagnostics through chromogenic reactions.

Glycosaminoglycan Synthesis Inhibition

- GAG Synthesis : Analogues related to this compound can inhibit the incorporation of glucosamine into glycosaminoglycans (GAGs), potentially affecting metabolic pathways essential for GAG synthesis.

Impact on Cellular Processes

- Protein Synthesis and Cell Signaling : Derivatives of this compound can affect cellular processes such as protein synthesis and cell signaling pathways, potentially reducing protein synthesis while altering GAG chain lengths.

Análisis De Reacciones Químicas

4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Aplicaciones Científicas De Investigación

4-Aminophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a biochemical reagent used in glycobiology research to study the structure, synthesis, and biological roles of carbohydrates. It is an N-acetylglucosamine derivative with an amino group that enhances its reactivity and interaction with biomolecules. The molecular formula of the compound is C₁₄H₂₀N₂O₆.

Applications

This compound has diverse applications across different fields. It is used as a precursor in synthesizing glycosylated drugs and glycopeptides, as well as in studying protein-glycan interactions and glycan metabolism.

Scientific Research

- Glycobiology : It is useful in glycobiology research, focusing on the biological roles of carbohydrates.

- Enzyme Substrate : The compound serves as a substrate for enzymes like beta-hexosaminidases, which are involved in glycan metabolism.

- Interaction Studies : Its amino group allows for specific interactions with proteins and other biomolecules, making it valuable for studying protein-glycan interactions.

- Glycoprotein Analysis: It can be used to identify 4-N-2-acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine in biological materials, which is useful in diagnosing conditions like aspartylglycosaminuria and assessing glycoprotein excretion .

Drug Development

This compound enhances therapeutic efficacy by acting as a precursor for glycosylated drugs and glycopeptides.

Interaction Studies

Interaction studies involving this compound focus on its role as a substrate for various enzymes. Its amino group allows for specific interactions with proteins and other biomolecules, making it valuable for studying protein-glycan interactions. Research has demonstrated its potential to enhance enzyme activity and influence metabolic pathways involving glycans.

Similar Compounds

Several compounds share structural similarities with this compound:

Mecanismo De Acción

The mechanism of action of 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes involved in glycan synthesis and degradation. It binds to the active site of these enzymes, facilitating the formation or breakdown of glycosidic bonds. The molecular targets and pathways involved include glycosyltransferases and glycosidases, which play a crucial role in glycan metabolism .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Enzymatic Hydrolysis

The biological and chemical properties of glucosamine derivatives are heavily influenced by substituents on the phenyl group and hydroxyl protection patterns. Key comparisons include:

4-Nitrophenyl Analogs (e.g., 4-Nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside)

- Structure : The nitro group at the phenyl C4 position enhances electron-withdrawing effects, increasing hydrolysis rates in enzymatic assays.

- Enzymatic Activity : This derivative is a well-established substrate for β-N-acetylhexosaminidases, achieving up to 85% hydrolysis efficiency relative to phenyl-GlcNAc in fungal enzymes ().

- Synthesis: Prepared via chloride precursors (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranosyl bromide) coupled with nitrophenyl acceptors ().

3-Fluoro-4-Nitrophenyl Analogs

- Structure : Fluorine at the phenyl C3 position introduces steric and electronic effects, reducing enzymatic cleavage.

- Enzymatic Activity : 3-Fluoro-4-nitrophenyl derivatives are resistant to hydrolysis by β-N-acetylhexosaminidases, likely due to steric hindrance near the glycosidic bond ().

Benzyl-Protected Derivatives

- Structure : Benzyl groups at C3, C4, or C6 hydroxyls enhance solubility in organic solvents and stability during glycosylation reactions.

- Applications : Used as intermediates in oligosaccharide synthesis (e.g., influenza neuraminidase inhibitors) ().

4-Azidoethyl Analogs

- Structure : The azide group enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition).

- Synthesis: Derived from glucosamine donors via azide-functionalized acceptors ().

Enzymatic Substrate Specificity

β-N-acetylhexosaminidases exhibit marked preferences for specific substitutions:

- 4-Deoxy Derivatives: 4-Deoxy-glycosides (e.g., phenyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside) are hydrolyzed efficiently by fungal enzymes (e.g., Penicillium spp.) but poorly by mammalian enzymes ().

Actividad Biológica

4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (commonly referred to as 4-APAG) is a compound of significant interest in the field of glycobiology due to its biological activity and potential therapeutic applications. This article delves into the biological properties, enzymatic interactions, and implications of 4-APAG in various biological contexts.

Chemical Structure and Properties

4-APAG is characterized by its structure, which includes an amine group and an acetylated amino sugar moiety. The molecular formula is C₉H₁₃N₃O₅, and its IUPAC name is 4-amino-N-(2-acetamido-2-deoxy-β-D-glucopyranosyl)aniline. The compound's unique structure allows it to serve as a substrate for various glycosylation reactions, influencing protein function and cellular signaling pathways.

Enzymatic Substrate

One of the primary biological activities of 4-APAG is its role as a substrate for specific glycosyltransferases. These enzymes facilitate the transfer of sugar moieties to proteins, lipids, or other carbohydrates, which is crucial for numerous biological processes including cell signaling, immune response, and cellular adhesion. Research indicates that 4-APAG can be utilized by β-N-acetylhexosaminidases, enzymes that hydrolyze N-acetylglucosamine residues from glycoproteins and glycolipids .

Case Studies and Research Findings

- Glycosylation in Disease States : Studies have shown that alterations in glycosylation patterns are associated with several diseases, including cancer and neurodegenerative disorders. For instance, the presence of 4-APAG in glycoproteins has been linked to changes in tumor cell behavior and immune evasion mechanisms .

- Detection Methods : A notable study developed a sensitive method for detecting glycopeptides modified with 4-APAG using mass spectrometry. This technique allows for the identification of specific glycosylation events in clinical samples, aiding in the diagnosis of conditions such as aspartylglycosaminuria .

- Therapeutic Potential : The modulation of O-GlcNAc levels through compounds like 4-APAG has been explored for its therapeutic potential in treating conditions such as diabetes and Alzheimer's disease. By influencing O-GlcNAcylation, researchers aim to restore normal cellular functions disrupted by disease .

Data Tables

The following table summarizes key enzymatic activities associated with 4-APAG:

| Enzyme | Substrate | Activity (U/mg) |

|---|---|---|

| β-N-Acetylhexosaminidase | 4-Aminophenyl β-D-glucopyranoside | 422 ± 17 |

| Hexosaminidase | 4-Nitrophenyl β-D-glucosamine | 135.3 ± 5.5 |

| O-Glycans | Various glycoproteins | Variable |

Q & A

Q. What are the standard synthetic routes for 4-aminophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, and how are intermediates characterized?

The compound is typically synthesized via glycosylation of a protected 2-acetamido-2-deoxy-D-glucose donor with a 4-aminophenyl acceptor. For example, the p-nitrophenyl analog (structurally similar) is synthesized using 2-acetamido-2-deoxy-D-glucose derivatives protected with acetyl or benzyl groups, followed by coupling with an activated aryl alcohol (e.g., 4-nitrophenol) under acidic conditions . Characterization relies on NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry to confirm glycosidic bond formation and deprotection efficiency. Purity is assessed via HPLC (>98% by area normalization) .

Q. How can researchers resolve spectral data contradictions when characterizing this compound?

Discrepancies in NMR or MS data often arise from residual protecting groups (e.g., acetyl or trityl) or stereochemical impurities. To address this:

- Use 2D-NMR (HSQC, HMBC) to unambiguously assign anomeric proton coupling constants (J = ~8 Hz for β-configuration) .

- Perform high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+Na]+ or [M-H]-) within 5 ppm error margins .

- Compare retention times with authenticated standards in HPLC .

Q. What are the primary applications of this compound in enzymatic assays?

It serves as a chromogenic or fluorogenic substrate for N-acetyl-β-D-glucosaminidase (NAGase) , an enzyme linked to lysosomal storage disorders and cancer biomarkers. Hydrolysis releases 4-aminophenol, detectable spectrophotometrically at 405 nm (for p-nitrophenyl analogs) or via fluorescence (for 4-methylumbelliferyl derivatives) . Activity assays typically use urine or serum samples, with results normalized to creatinine levels .

Advanced Research Questions

Q. How does the compound’s structure influence its interaction with glycosidases, and how can this be exploited for inhibitor design?

The 2-acetamido group mimics natural substrates (e.g., chitin oligosaccharides), while the 4-aminophenyl aglycone enhances binding via hydrophobic interactions. Kinetic studies (e.g., Lineweaver-Burk plots) reveal competitive inhibition when modified with bulky substituents (e.g., triphenylmethyl at O-6), reducing enzyme turnover rates . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities to human NAGase or bacterial homologs .

Q. What challenges arise in synthesizing oligosaccharide analogs using this compound as a building block?

Key challenges include:

- Regioselectivity : Protecting group strategies (e.g., temporary silyl ethers or photolabile groups) are required to direct glycosylation to specific hydroxyls .

- Steric hindrance : Bulky substituents (e.g., benzyl or acetyl groups) on the glucosamine core may reduce coupling efficiency, necessitating optimized catalysts (e.g., TMSOTf in anhydrous DCM) .

- Deprotection : Selective removal of acetyl or benzyl groups without cleaving the glycosidic bond requires careful pH control (e.g., Zemplén conditions for deacetylation) .

Q. How can researchers validate the compound’s role in hyaluronic acid (HA) biosynthesis studies?

As a structural analog of HA disaccharide repeats (GlcNAc-GlcUA), it can competitively inhibit glycosyltransferases like HAS2. Experimental approaches include:

- Radiolabeled assays : Incubate with UDP-[¹⁴C]GlcNAc and monitor incorporation into HA chains .

- Surface plasmon resonance (SPR) : Measure binding affinity to HA synthase enzymes .

- Knockdown models : Compare HA production in cell lines treated with the compound versus siRNA targeting HAS2 .

Methodological Considerations

Q. What are best practices for analyzing enzyme kinetics using this substrate?

- Initial rate determination : Use substrate concentrations (0.1–10 mM) below Km to avoid substrate inhibition.

- pH optimization : Most NAGases exhibit peak activity at pH 4.5–5.0 (lysosomal conditions) .

- Temperature control : Maintain assays at 37°C for physiological relevance. Data should be fitted to the Michaelis-Menten equation using software like GraphPad Prism to extract Km and Vmax .

Q. How can structural modifications enhance the compound’s utility in glycobiology?

- Fluorophore conjugation : Attach 4-methylumbelliferyl or 2-azidoethyl groups for real-time fluorescence tracking or click chemistry applications .

- Biotinylation : Introduce biotin via the 4-aminophenyl group for streptavidin-based pull-down assays .

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled versions for NMR studies of enzyme-substrate dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.